molecular formula C9H19NO B13219488 7-tert-Butyl-1,4-oxazepane

7-tert-Butyl-1,4-oxazepane

Cat. No.: B13219488
M. Wt: 157.25 g/mol
InChI Key: JBLNCKGCJCTSOJ-UHFFFAOYSA-N
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Description

7-tert-Butyl-1,4-oxazepane (CAS 1531773-94-0) is a saturated seven-membered heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This chemical serves as a versatile building block and a core scaffold for the development of novel pharmacologically active molecules. The oxazepine core is a privileged structure in drug discovery, known to be present in compounds with a wide range of biological activities, including anti-inflammatory, antifungal, antithrombotic, and anti-convulsant properties . The molecular structure features a 1,4-oxazepane ring system, incorporating both oxygen and nitrogen heteroatoms, with a tert-butyl substituent at the 7-position . Its molecular formula is C9H19NO, with a molecular weight of 157.25 g/mol . Researchers utilize this compound and its derivatives, such as its hydrochloride salt (CAS 2172098-54-1) , as key intermediates in multicomponent reactions, including the Ugi reaction, to construct more complex bis-heterocyclic architectures . This enables the rapid exploration of chemical space for identifying new lead compounds. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

7-tert-butyl-1,4-oxazepane

InChI

InChI=1S/C9H19NO/c1-9(2,3)8-4-5-10-6-7-11-8/h8,10H,4-7H2,1-3H3

InChI Key

JBLNCKGCJCTSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCNCCO1

Origin of Product

United States

Synthetic Methodologies for 7 Tert Butyl 1,4 Oxazepane

De Novo Cyclization Strategies

De novo strategies for the synthesis of the 1,4-oxazepane (B1358080) ring, including the 7-tert-butyl substituted variant, rely on the formation of the seven-membered ring from a suitably functionalized acyclic precursor. These methods are broadly categorized by the final bond formation step, typically involving either an etherification or an amination reaction to complete the cycle.

Functionalization of Pre-formed Oxazepane Systems

Once the 1,4-oxazepane ring is formed, the introduction of a tert-butyl group at the C7 position is the subsequent key transformation. This can be conceptually approached through either direct C-H functionalization or by employing a pre-functionalized oxazepane ring.

Introduction of the tert-Butyl Group via Alkylation or Cycloaddition

Direct introduction of a tert-butyl group onto the C7 position of a pre-formed 1,4-oxazepane ring via alkylation presents a significant challenge due to the generally unreactive nature of C(sp³)-H bonds. While methods for C-H activation and functionalization of saturated heterocycles are an active area of research, specific examples for the C7 position of 1,4-oxazepanes are not readily found in the literature. nih.govnih.gov

Conceptually, a Friedel-Crafts-type alkylation could be envisioned if an appropriate precursor with an activatable C7 position were available. However, such methods are typically employed for aromatic systems.

An alternative strategy involves constructing the 1,4-oxazepane ring from precursors that already contain the tert-butyl moiety at the desired position. For example, a synthetic route could potentially start from a substituted amino alcohol and a carbonyl compound bearing a tert-butyl group, which would then undergo a series of reactions including cyclization to form the 7-tert-butyl-1,4-oxazepane ring.

Regioselective Functionalization of the Oxazepane Ring

Achieving regioselectivity in the functionalization of the 1,4-oxazepane ring is paramount, especially when multiple reactive sites are present. For the synthesis of this compound, any functionalization strategy must selectively target the C7 position.

Directed C-H activation is a powerful strategy for achieving regioselectivity. researchgate.net In this approach, a directing group, often attached to the nitrogen atom of the heterocycle, positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. While this has been demonstrated for various heterocyclic systems, its application to the C7 position of 1,4-oxazepane would require the development of a suitable directing group and catalytic system. The steric hindrance of the tert-butyl group would also play a significant role in the feasibility of such a transformation.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net These approaches focus on the use of environmentally benign solvents, catalytic methods, and energy-efficient processes.

Solvent-Free or Environmentally Benign Solvent Systems

The use of green solvents such as water, polyethylene glycol (PEG), or bio-based solvents is a key aspect of sustainable synthesis. rsc.orgresearchgate.netnih.gov For the synthesis of nitrogen-containing heterocycles, reactions in these solvents can offer advantages in terms of safety, cost, and environmental impact. While specific examples for the synthesis of this compound in green solvents are not available, the general trend in organic synthesis is to explore such alternatives to traditional volatile organic compounds.

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, represent another green approach. organic-chemistry.org These methods can lead to shorter reaction times, higher yields, and reduced waste generation. A base-promoted, solvent-free cyclization of alkynyl alcohols to form 1,4-oxazepine derivatives has been reported, highlighting the potential of such conditions for the synthesis of the core ring structure. organic-chemistry.org

Catalytic Synthesis: Homogeneous and Heterogeneous Catalysis

Catalytic methods are central to green chemistry as they can reduce the use of stoichiometric reagents and enable more efficient transformations. Both homogeneous and heterogeneous catalysts are employed in the synthesis of heterocycles. researchgate.netresearchgate.net

Homogeneous Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and gold, are widely used for C-C and C-heteroatom bond formation in the synthesis of heterocycles. nih.gov For instance, palladium-catalyzed intramolecular cyclization reactions are a common method for constructing medium-sized rings. nih.gov The development of a catalytic enantioselective synthesis of chiral 1,4-benzoxazepines using a chiral Brønsted acid catalyst demonstrates the power of homogeneous catalysis in achieving stereocontrol in a green manner (metal-free catalysis). rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, which are key tenets of green chemistry. The combination of heterogeneous catalysis with microwave irradiation has been shown to be an environmentally benign approach for the synthesis of various heterocyclic compounds. researchgate.net While specific applications to 1,4-oxazepane synthesis are not extensively documented, the development of robust and recyclable catalysts is a continuous goal in the field.

Chemical Reactivity and Transformation Studies of 7 Tert Butyl 1,4 Oxazepane

Reactions Involving the Nitrogen Atom

The secondary amine within the 1,4-oxazepane (B1358080) ring is a primary site for chemical modification. Its nucleophilic character allows for a variety of functionalization reactions, including alkylation and acylation, leading to a diverse range of N-substituted derivatives.

N-Alkylation and Acylation Reactions

The nitrogen atom in the 1,4-oxazepane ring readily undergoes N-alkylation with various alkylating agents. These reactions typically proceed via a nucleophilic substitution mechanism, where the nitrogen lone pair attacks an electrophilic carbon. Common alkylating agents include alkyl halides and sulfonates. The reaction is often carried out in the presence of a base to deprotonate the secondary amine, thereby increasing its nucleophilicity.

N-acylation is another fundamental transformation for the nitrogen atom of the oxazepane ring. This reaction is crucial for installing a variety of functional groups and is frequently employed as a protective strategy in multi-step syntheses. A common method involves the use of tert-butoxycarbonyl (Boc) anhydride (B1165640) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) to yield the N-Boc protected oxazepane. This protection strategy stabilizes the amine towards various reaction conditions, allowing for selective modifications at other positions of the molecule. The Boc group can be subsequently removed under acidic conditions. Other acylating agents, such as acid chlorides and anhydrides, can also be used to introduce different acyl groups. organic-chemistry.orgtubitak.gov.tr For instance, N-acylation of indoles, another class of nitrogen heterocycles, has been achieved directly with carboxylic acids using boric acid as a catalyst. clockss.org

Formation of N-Substituted Derivatives

The N-alkylation and N-acylation reactions described above are primary methods for the synthesis of N-substituted 7-tert-butyl-1,4-oxazepane derivatives. The choice of the alkylating or acylating agent allows for the introduction of a wide array of substituents, each potentially modulating the steric and electronic properties of the final molecule. For example, the synthesis of N-acylbenzotriazoles, which are effective acylating agents for amines, provides a versatile route to a broad range of N-acyl derivatives. organic-chemistry.org The ability to generate libraries of N-substituted 1,4-oxazepanes is of significant interest, particularly in the context of drug discovery, where the N-substituent can play a critical role in binding to biological targets.

Reactant Reagents and Conditions Product Yield (%) Reference
(R)-1,4-oxazepane-7-carboxylic acidBoc anhydride, DMAP, Dichloromethane, Room Temp, 6h(R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-7-carboxylic acid>85
IndoleCarboxylic acid, Boric acid, Mesitylene, Reflux, 48h1-Acylindole52-82 clockss.org
PyrroleAlkyl halides/Sulfonyl chlorides/Benzoyl chloride, [Bmim][PF6] or [Bmim][BF4]N-Substituted pyrrolesExcellent organic-chemistry.org

This table presents examples of N-acylation and N-alkylation on related heterocyclic scaffolds to illustrate the general reactivity.

Reactions Involving the Oxygen Atom

The ether oxygen in the 1,4-oxazepane ring is generally less reactive than the nitrogen atom. However, it can participate in specific chemical transformations, most notably ring-opening reactions under certain conditions and potentially in coordination to metal centers.

Ring-Opening Reactions with Nucleophiles

The 1,4-oxazepane ring, being a seven-membered heterocycle, possesses some degree of ring strain which can facilitate ring-opening reactions, although it is more stable than smaller rings like oxiranes. These reactions typically require harsh conditions, such as strong acids or nucleophiles. For example, it has been noted that the oxazepane ring can be opened under strongly acidic or nucleophilic conditions. The specific site of cleavage and the resulting products will depend on the nature of the nucleophile and the reaction conditions. One plausible pathway involves the protonation of the ether oxygen, followed by nucleophilic attack at one of the adjacent carbon atoms (C-3 or C-5), leading to the cleavage of a C-O bond. A study on the synthesis of chiral morpholines and 1,4-oxazepanes reported a one-pot method involving the ring-opening of an aziridine (B145994) by a glycidol-derived alkoxide, followed by intramolecular ring-opening of the resulting oxirane by the nucleophilic nitrogen. ifpenergiesnouvelles.fr While this involves the formation rather than the cleavage of the oxazepane ring, it underscores the principles of nucleophilic ring-opening in related systems.

Coordination Chemistry via Oxygen Ligation

While the nitrogen atom is the more common coordination site in 1,4-oxazepanes, the ether oxygen atom also possesses lone pairs of electrons and can act as a Lewis base, coordinating to metal centers. iajpr.com The ability of saturated cyclic ethers, such as tetrahydrofuran (B95107) and oxepanes, to act as ligands for transition metals is well-established. ifpenergiesnouvelles.frresearchgate.net These oxygen heterocycles typically function as monodentate ligands, binding to the metal through the oxygen atom. masterorganicchemistry.com The formation of such coordination complexes can influence the reactivity of the oxazepane ring itself. For instance, coordination to a Lewis acidic metal center can activate the C-O bonds towards nucleophilic attack, potentially facilitating ring-opening reactions under milder conditions than would otherwise be possible. There is, however, a lack of specific studies in the available literature detailing the coordination complexes of this compound where the ring oxygen is the primary ligating atom.

Reactions at the tert-Butyl Substituted Carbon (C-7) and Adjacent Positions

The reactivity at the C-7 position, which bears the tert-butyl group, and the adjacent methylene (B1212753) carbons (C-6 and C-8, though C-8 is not standard nomenclature for this ring) is influenced by the neighboring heteroatoms. The C-H bonds at the alpha-position to the ether oxygen (C-6 and C-8 positions in a linear sense, but C-6 and the carbon of the tert-butyl group are adjacent to C-7) are of particular interest.

The C-H bonds alpha to an ether oxygen are known to be susceptible to functionalization through radical or oxidative pathways. rsc.org For instance, aerobic C-H activation can generate a nucleophilic radical intermediate at the carbon adjacent to the ether oxygen, which can then be trapped by suitable reaction partners. rsc.org Transition metal-catalyzed C(sp3)-H bond functionalization is another powerful strategy. rsc.org Gold-catalyzed reactions, for example, have been shown to effect 1,5-hydride shifts from a C-H bond adjacent to an oxygen atom to an activated alkyne. rsc.org

In the context of this compound, the C-H bond at the C-6 position would be the most likely site for such reactions. The bulky tert-butyl group at C-7 would likely exert significant steric hindrance, potentially disfavoring direct reactions at the C-7 carbon itself or at the adjacent C-6 position. There are currently no specific studies in the surveyed literature that detail the chemical transformations occurring at the C-7 carbon of this compound or its adjacent positions. Further research is required to explore the synthetic utility of these positions.

Electrophilic Aromatic Substitution (if applicable to aromatic derivatives)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iquci.edupressbooks.pub The core structure of this compound is a saturated aliphatic heterocycle and therefore does not undergo electrophilic aromatic substitution. However, derivatives of 1,4-oxazepane that are fused to an aromatic ring, such as benzo[f] dntb.gov.uaacs.orgoxazepines, can undergo this type of reaction. In these cases, the oxazepane ring acts as a substituent on the aromatic system, influencing the rate and regioselectivity of the substitution. The outcome of such reactions is governed by the electronic properties of the entire fused system.

Stereochemical Outcomes of Substitution and Elimination Reactions

The stereochemistry of reactions involving the 1,4-oxazepane ring is a critical aspect, particularly for its application in the synthesis of chiral drugs. The stereochemical outcomes of substitution and elimination reactions are highly dependent on the reaction conditions and the nature of the substituents on the ring.

In studies of related polysubstituted chiral 1,4-oxazepanes, the stereoselectivity of their formation through methods like haloetherification is influenced by the existing stereocenters and the conformation of the substrate. acs.orgresearchgate.netthieme-connect.com For a molecule like this compound, the bulky tert-butyl group would be expected to exert significant steric hindrance, directing incoming reagents to the less hindered face of the molecule.

For instance, in nucleophilic substitution reactions at or near the 7-position, the tert-butyl group would likely favor an SN2 reaction pathway with inversion of configuration if the leaving group is on a chiral center, or direct the approach of the nucleophile in a diastereoselective manner. Elimination reactions, such as dehydration or dehydrohalogenation, would be expected to follow Zaitsev's or Hofmann's rule depending on the base and steric environment, with the bulky tert-butyl group potentially favoring the formation of the less substituted alkene (Hofmann product).

Research on the synthesis of chiral 6,7-trans-disubstituted-1,4-oxazepanes has demonstrated that high diastereoselectivity can be achieved, indicating that the stereocenters on the ring can effectively control the stereochemical outcome of subsequent transformations. researchgate.net

Table 1: Predicted Stereochemical Outcomes for Reactions of a Chiral 7-substituted-1,4-oxazepane Analogue

Reaction TypeReagentsSubstrate (Example)Predicted Major Product Stereochemistry
Nucleophilic Substitution (SN2)Nu-(R)-7-bromo-1,4-oxazepane derivative(S)-7-substituted product (inversion)
Elimination (E2)Bulky base (e.g., t-BuOK)7-bromo-1,4-oxazepane derivativeHofmann elimination product
Elimination (E2)Small base (e.g., EtO-)7-bromo-1,4-oxazepane derivativeZaitsev elimination product

Note: This table is illustrative and based on general principles of stereochemistry, as direct experimental data for this compound is limited.

Ring Expansion and Contraction Reactions of the Oxazepane Core

Ring expansion and contraction reactions offer synthetic routes to larger or smaller heterocyclic systems from the 1,4-oxazepane core. While specific studies on this compound are not widely reported, general methodologies for the ring manipulation of heterocyclic compounds can be considered.

One approach for ring expansion could involve the reaction of a functionalized 1,4-oxazepane. For example, a Tiffeneau-Demjanov-type rearrangement of a 7-aminomethyl-1,4-oxazepane derivative could potentially lead to an eight-membered 1,5-oxazocane. Ring-expansion of piperidine (B6355638) or morpholine (B109124) derivatives to oxazepanes has been reported, suggesting that similar strategies could be applied to expand the oxazepane ring itself.

Ring contraction could be envisioned through reactions like the Favorskii rearrangement of a suitable α-halo-ketone derivative of the 1,4-oxazepane ring, potentially leading to a substituted morpholine or piperidine with a carboxylic acid side chain.

Oxidation and Reduction Chemistry

The presence of two heteroatoms, nitrogen and oxygen, as well as the carbon backbone, provides multiple sites for oxidation and reduction reactions in this compound.

The selective oxidation of the nitrogen and oxygen atoms in the 1,4-oxazepane ring can lead to a variety of functionalized derivatives. The nitrogen atom, being a secondary amine, can be oxidized to a hydroxylamine (B1172632) or, under stronger conditions, to a nitrone or an N-oxide. The choice of oxidizing agent is crucial for selectivity. Mild oxidizing agents would be required to avoid oxidation of the carbon framework.

A sustainable, catalyst-free photochemical oxidation method using air, water, and light has been shown to be effective for the selective oxidation of heteroatoms like sulfur and phosphorus. nih.govbeilstein-journals.org While not directly demonstrated on 1,4-oxazepanes, this methodology could potentially be adapted for the selective oxidation of the nitrogen atom in this compound.

The ether linkage is generally less prone to oxidation than the amine. However, strong oxidizing agents could lead to ring cleavage. Oxidation of the carbon atoms adjacent to the heteroatoms can also occur, for example, to form lactams. The synthesis of tert-butyl 7-oxo-1,4-oxazepane-4-carboxylate, a related compound, involves the presence of a ketone at the 7-position, indicating that oxidation of the carbon skeleton is a feasible transformation. nih.govchemscene.com

The reduction of functionalized this compound derivatives, such as those containing carbonyl groups, is a key transformation. The stereoselective reduction of a ketone at the 7-position would yield a secondary alcohol. The stereochemical outcome of such a reduction would be heavily influenced by the steric bulk of the tert-butyl group and the reagent used.

For instance, the reduction of a hypothetical 7-oxo-1,4-oxazepane bearing a tert-butyl group at a neighboring position with a sterically demanding reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) would be expected to proceed with high diastereoselectivity, with the hydride attacking from the less hindered face. Conversely, a less hindered reducing agent like sodium borohydride (B1222165) might show lower selectivity.

Studies on the stereoselective synthesis of cis-2,6/2,7-disubstituted oxazepanes have been achieved through reductive etherification of N-propargyl amino alcohols, highlighting that reductions can proceed with high diastereoselectivity. researchgate.netrsc.orgthieme-connect.de A Lewis acid-mediated endo-dig hydroalkoxylation–reduction cascade on internal alkynols also provides a stereoselective route to 1,4-oxazepanes. acs.org Furthermore, the reduction of an amide within the oxazepane ring has been accomplished chemoselectively using borane. researchgate.net

Table 2: Potential Reagents for Stereoselective Reduction of a 7-Oxo-1,4-oxazepane Analogue

Substrate (Example)Reducing AgentExpected Major Diastereomer
4-Boc-7-oxo-1,4-oxazepaneSodium Borohydride (NaBH₄)Mixture of diastereomers, potentially favoring attack from the less hindered face.
4-Boc-7-oxo-1,4-oxazepaneL-Selectride®High diastereoselectivity, attack from the sterically less encumbered face.
4-Boc-7-oxo-1,4-oxazepaneDiisobutylaluminium hydride (DIBAL-H)Dependent on temperature and substrate conformation.

Note: This table is illustrative and based on established principles of stereoselective reductions, as direct experimental data for this compound derivatives is limited.

Derivatization and Analogue Synthesis of 7 Tert Butyl 1,4 Oxazepane

Synthesis of Stereoisomers and Enantiomers

The presence of a stereocenter at the 7-position of 7-tert-Butyl-1,4-oxazepane necessitates the development of methods to isolate or selectively synthesize the individual enantiomers. Such stereochemical control is often crucial for understanding the biological activity and material properties of chiral molecules.

Chiral Resolution Techniques

Chiral resolution is a common strategy to separate enantiomers from a racemic mixture. While specific chiral resolution methods for this compound are not extensively documented, general techniques applicable to chiral amines and heterocyclic compounds can be considered. These methods often involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent.

Another approach is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation. For analogous compounds, nano-liquid chromatography with a tert-butylbenzoylated tartardiamide chiral stationary phase has been successfully employed for the enantiomeric resolution of acidic compounds. nih.gov

Enzymatic kinetic resolution represents another powerful tool. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a precursor to chiral organoselenanes and organotelluranes, has been achieved with high enantioselectivity using Candida antarctica lipase (B570770) B. mdpi.com This highlights the potential of biocatalysis in accessing enantiopure building blocks that could be used in the synthesis of chiral 1,4-oxazepanes.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound. For structures related to 1,4-oxazepanes, such as 1,4-benzoxazepines, highly enantioselective methods have been developed. One such method involves the desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid. nih.govsemanticscholar.orgacs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines in good to high yields and with high enantioselectivity. nih.govsemanticscholar.orgacs.org

Another strategy involves the use of chiral auxiliaries. A "temporary stereocentre approach" has been described for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which could be conceptually adapted. rsc.org This method employs a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction, where a chiral auxiliary directs the stereochemical outcome. rsc.org

Furthermore, stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f] nih.govgoogle.comoxazepines has been achieved through a highly diastereoselective Ugi–Joullié reaction of chiral cyclic imines. sci-hub.se This multicomponent reaction allows for the introduction of molecular diversity while controlling the stereochemistry. sci-hub.se

Preparation of Functionalized Derivatives for Material Science Applications

The modification of the this compound scaffold with functional groups can impart novel properties suitable for applications in material science.

Introduction of Polymerizable Groups

The incorporation of polymerizable moieties, such as vinyl, acrylate, or styryl groups, onto the 1,4-oxazepane (B1358080) ring would enable its use as a monomer in the synthesis of functional polymers. These polymers could find applications in areas such as chiral stationary phases for chromatography, stimuli-responsive materials, or as components of functional coatings. The synthesis would typically involve the reaction of a nucleophilic site on the 1,4-oxazepane, such as the secondary amine, with a reagent containing the polymerizable group and a suitable leaving group.

Attachment of Fluorophores or Reporter Groups

The attachment of fluorescent dyes or other reporter groups to the this compound scaffold can be utilized for probing biological interactions or for creating fluorescent sensors. The synthesis of such derivatives would involve coupling the 1,4-oxazepane with a fluorophore that has a reactive functional group, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. The choice of linker between the scaffold and the fluorophore can influence the photophysical properties of the resulting conjugate.

Diversity-Oriented Synthesis (DOS) from the this compound Core

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies on the diversity-oriented synthesis (DOS) originating from the this compound core. While the principles of DOS are widely applied in medicinal chemistry to generate libraries of structurally diverse small molecules from a common scaffold, there is no readily available research detailing the application of this strategy to this particular substituted oxazepane.

The 1,4-oxazepane ring system itself is a recognized scaffold in the design of biologically active compounds. Methodologies for the synthesis and derivatization of the parent 1,4-oxazepane and its analogues have been reported in the literature. These approaches often focus on creating specific target molecules rather than the broad, diversity-generating approach characteristic of DOS.

General strategies for the diversification of similar heterocyclic scaffolds often involve functionalization at various positions of the ring system. For a hypothetical DOS campaign starting from this compound, one could envision several synthetic pathways. These might include, but are not limited to:

N-functionalization: The secondary amine in the 1,4-oxazepane ring is a prime handle for introducing diversity. Acylation, alkylation, arylation, and sulfonylation reactions could be employed to append a wide range of substituents.

C-H functionalization: Modern synthetic methods could potentially allow for the selective functionalization of the carbon atoms of the oxazepane ring, although this would likely require careful optimization to control regioselectivity, especially given the presence of the bulky tert-butyl group.

Ring modification: More complex synthetic transformations could involve ring-opening and ring-closing cascades to generate entirely new heterocyclic systems, thereby significantly increasing the structural diversity of the resulting library.

However, it is crucial to reiterate that these are hypothetical strategies based on the general principles of DOS and the known reactivity of similar heterocyclic systems. At present, there are no published research findings or data tables specifically detailing the diversity-oriented synthesis from the this compound core. The scientific community has yet to explore this specific scaffold in the context of DOS, and therefore, no concrete examples or detailed research findings can be presented.

Advanced Spectroscopic and Structural Characterization of 7 Tert Butyl 1,4 Oxazepane and Its Derivatives

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of 1,4-oxazepane (B1358080) derivatives. The seven-membered ring of these compounds is flexible, capable of adopting various conformations, such as chair and boat forms, which can interconvert. The bulky tert-butyl group at the C7 position significantly influences the conformational equilibrium and the energy barriers associated with these dynamic processes.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes, such as ring inversion. By monitoring the changes in NMR spectra over a range of temperatures, it is possible to determine the free energy barriers (ΔG‡) for these processes. For cyclic systems like 1,4-oxazepanes, as the temperature is lowered, the rate of ring inversion slows down. At the coalescence temperature (Tc), the separate signals for protons in different magnetic environments (e.g., axial and equatorial) begin to merge into a single broad peak. Below this temperature, sharp, distinct signals for each conformer may be observed. rsc.orgsikhcom.netnih.gov

The energy barrier to ring inversion can be calculated from the coalescence temperature and the frequency difference between the exchanging signals. Studies on related seven-membered heterocyclic systems provide a framework for understanding the expected energy barriers in 7-tert-Butyl-1,4-oxazepane. These barriers are influenced by factors such as the nature of the heteroatoms and the steric bulk of substituents.

Table 1: Representative Energy Barriers for Ring Inversion in Seven-Membered Heterocycles

Compound ClassSubstituentMethodΔG‡ (kcal/mol)
1,4-Oxazepane DerivativesVariesDynamic 1H NMR9 - 12
1,4-OxathianesNoneDynamic 1H NMR~10.5
Substituted CycloheptanesVariesDynamic 13C NMR10 - 15
cis-1,4-di-tert-butylcyclohexanetert-ButylDynamic 13C NMR6.3 - 6.8

Note: Data are representative and collated from studies on analogous heterocyclic systems. The specific barrier for this compound would require experimental determination.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the stereochemistry and preferred conformation of molecules in solution. chemrxiv.org These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).

For this compound, NOESY or ROESY spectra can reveal correlations between the protons of the tert-butyl group and specific protons on the oxazepane ring. For instance, observing a cross-peak between the tert-butyl protons and a proton on the ring would indicate their spatial closeness, helping to establish the relative stereochemistry and the orientation of the tert-butyl group (axial vs. equatorial) in the dominant conformation. ROESY is often preferred for molecules of this size as it can unambiguously distinguish between direct and exchange-mediated correlations, avoiding potential artifacts that can occur in NOESY spectra. chemrxiv.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into intermolecular interactions like hydrogen bonding. arxiv.orgnih.govresearchgate.net

For this compound, the IR and Raman spectra would be characterized by specific vibrational modes corresponding to its structural components.

C-H Stretching: Vibrations from the methyl groups of the tert-butyl substituent and the methylene (B1212753) groups of the oxazepane ring would appear in the 2850-3000 cm⁻¹ region.

C-O Stretching: The ether linkage within the oxazepane ring will give rise to a strong C-O stretching band, typically in the 1050-1250 cm⁻¹ region.

N-H Stretching: If the nitrogen atom is secondary (N-H), a characteristic stretching vibration would be observed in the 3300-3500 cm⁻¹ region. The position and shape of this band can be sensitive to hydrogen bonding.

C-N Stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.

tert-Butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations, including a distinctive symmetric deformation (umbrella mode) around 1365 cm⁻¹ and an asymmetric deformation near 1390 cm⁻¹. nih.gov

In derivatives where the nitrogen atom is part of an amide or other functional group, additional characteristic bands (e.g., C=O stretch) would be present. The complementary nature of IR and Raman spectroscopy is beneficial, as some vibrations that are weak in IR may be strong in Raman, and vice versa. arxiv.org

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C-H (Aliphatic)Stretching2850 - 3000
N-HStretching3300 - 3500
C-O (Ether)Stretching1050 - 1250
C-NStretching1020 - 1250
C-H (tert-Butyl)Bending (Umbrella)~1365

Note: These are typical frequency ranges and the exact values depend on the molecular environment and physical state.

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous elucidation of its molecular formula. rug.nlcore.ac.uknih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion.

Tandem mass spectrometry (MS/MS) experiments are crucial for studying the fragmentation pathways of the parent ion. nih.gov This process involves isolating the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its connectivity.

For this compound, the fragmentation would likely proceed through several key pathways:

Loss of the tert-Butyl Group: A primary and highly favorable fragmentation would be the cleavage of the bond between the tert-butyl group and the oxazepane ring, leading to a stable tertiary carbocation or the loss of a neutral isobutylene molecule. This would result in a prominent peak at [M-57]⁺.

Ring Cleavage: The oxazepane ring can undergo fragmentation through various pathways, including cleavage adjacent to the heteroatoms (α-cleavage). miamioh.edu This can lead to the formation of smaller, stable fragment ions. For example, cleavage of C-C and C-O bonds in the ring could lead to the loss of fragments like ethylene oxide or aziridine (B145994) derivatives. docbrown.info

The study of these fragmentation pathways is essential for the structural confirmation of newly synthesized derivatives and for identifying related compounds in complex mixtures. nih.gov

Table 3: Predicted Key Fragment Ions for this compound in MS/MS

IonProposed Structure/Loss
[M+H]⁺Protonated Molecular Ion
[M-15]⁺Loss of a methyl radical (CH₃•)
[M-57]⁺Loss of the tert-butyl group (C₄H₉•)
Ring FragmentsIons resulting from the cleavage of the 1,4-oxazepane ring

Note: M represents the molecular weight of the neutral molecule. The relative intensities of these fragments would depend on the ionization method and collision energy.

X-ray Crystallography for Solid-State Structure and Conformational Preferences

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. researchgate.netacs.org This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule in the crystal lattice.

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would confirm its molecular structure and provide invaluable data on its conformational preferences. researchgate.netdergipark.org.tr It could definitively show whether the seven-membered ring adopts a chair, boat, or twist-boat conformation in the solid state and would establish the precise orientation of the tert-butyl substituent. This solid-state information serves as a crucial benchmark for comparison with computational models and solution-state NMR data, helping to build a complete picture of the compound's conformational landscape.

Computational and Theoretical Studies of 7 Tert Butyl 1,4 Oxazepane

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 7-tert-Butyl-1,4-oxazepane, these methods could provide valuable insights.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Key properties that could be calculated include:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Ionization potential, electron affinity, and molecular orbital energies (HOMO and LUMO).

Spectroscopic Properties: Predictions of IR and NMR spectra.

A hypothetical data table for the ground state properties of this compound as determined by DFT might look like this:

PropertyCalculated Value
Total Energy (Hartree)Value
HOMO Energy (eV)Value
LUMO Energy (eV)Value
Dipole Moment (Debye)Value

Note: The values in this table are placeholders as no specific research data is available.

Ab Initio Methods for Reaction Energetics

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods would be crucial for studying the reaction energetics of this compound. For instance, they could be used to calculate the energy changes involved in potential synthetic routes or degradation pathways. This would involve calculating the energies of reactants, products, and any intermediates to determine reaction enthalpies and activation energies.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

The seven-membered ring of the 1,4-oxazepane (B1358080) core, combined with the bulky tert-butyl group, suggests that this compound could exist in multiple stable conformations.

Energy Minimization and Conformational Searching

Molecular mechanics methods could be used to perform a systematic conformational search to identify the various low-energy conformers of this compound. This process involves generating a large number of possible structures and then using energy minimization to find the stable geometries. The relative energies of these conformers would then be calculated to determine their populations at a given temperature.

A summary of a hypothetical conformational search could be presented as follows:

ConformerRelative Energy (kcal/mol)Population (%)
Chair-like 10.0065
Boat-like 11.2025
Twist-boat2.5010

Note: The values in this table are illustrative and not based on actual calculations.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound and the influence of solvent on its conformational preferences. By simulating the motion of the molecule over time in a box of solvent molecules, one could observe conformational transitions and understand how interactions with the solvent stabilize or destabilize different conformers.

Mechanistic Insights into Synthesis and Reactivity through Transition State Modeling

Computational methods are invaluable for elucidating reaction mechanisms. For the synthesis and reactions of this compound, transition state modeling could be used to:

Identify the structures of transition states for key reaction steps.

Calculate the activation barriers for these steps.

Understand the role of catalysts or reagents in the reaction.

This information would be critical for optimizing synthetic procedures and predicting the reactivity of the compound.

Ligand-Receptor Interactions (Hypothetical, General Principles, No Clinical Data)

The study of how a molecule like this compound might interact with biological macromolecules is a key area of computational chemistry. These studies are hypothetical and are based on the general principles of molecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor) to form a stable complex. wikipedia.orgigi-global.com This method is widely used to understand the potential interactions between a small molecule, such as this compound, and a macromolecular target. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the receptor. iaanalysis.comiaanalysis.com

The process of molecular docking involves two main steps:

Sampling: This step involves generating a variety of possible conformations and orientations of the ligand within the binding site of the receptor.

Scoring: Each of these generated poses is then evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction. wikipedia.orgacs.org

Scoring Functions: A scoring function is a mathematical model that approximates the binding free energy of the ligand-receptor complex. wikipedia.orgnih.gov There are several types of scoring functions, including:

Force-field-based: These functions calculate the sum of non-covalent interactions, such as van der Waals and electrostatic interactions, between the ligand and the receptor. bionity.com

Empirical: These functions are derived from experimental data and use a set of weighted terms to account for different types of interactions, such as hydrogen bonds, hydrophobic contacts, and rotational entropy. bionity.com

Knowledge-based: These functions are based on statistical analysis of known protein-ligand complexes and use potentials of mean force to estimate the likelihood of certain intermolecular contacts. nih.gov

The score produced by these functions helps to rank the different poses of the ligand, with the highest-ranking pose considered to be the most likely binding mode. acs.org It is important to note that molecular docking provides a theoretical prediction of interaction and does not represent experimental confirmation of binding or any biological activity.

Potential Research Applications of 7 Tert Butyl 1,4 Oxazepane in Chemical Science Non Clinical Focus

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. Chiral auxiliaries and ligands are instrumental in achieving high levels of stereocontrol in asymmetric reactions. The structure of 7-tert-Butyl-1,4-oxazepane suggests its potential utility in this domain, primarily due to the presence of a chiral center at the 7-position and the influential tert-butyl group.

The 1,4-oxazepane (B1358080) framework can serve as a versatile scaffold for the design of novel chiral ligands. The nitrogen and oxygen atoms within the ring provide potential coordination sites for metal catalysts. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine has been reported, demonstrating a viable pathway to functionalized and chiral 1,4-oxazepane derivatives. researchgate.netrsc.orgrsc.orgrsc.org This methodology could be adapted to introduce a tert-butyl group at the 7-position, leading to enantiopure this compound derivatives.

Further modification of the nitrogen atom at the 4-position could allow for the introduction of other coordinating groups, such as phosphines or additional nitrogen-based ligands, to create bidentate or tridentate ligands. The bulky tert-butyl group is anticipated to play a crucial role in creating a well-defined chiral pocket around the metal center, thereby influencing the stereochemical outcome of catalytic transformations. The steric hindrance provided by the tert-butyl group can effectively block one face of a prochiral substrate, leading to high enantioselectivity. This "tert-butyl effect" is a well-established principle in asymmetric catalysis.

Once synthesized, ligands derived from this compound could be evaluated in a range of enantioselective transformations. The specific applications would depend on the nature of the metal center and any additional coordinating moieties. Potential areas of application include:

Asymmetric Hydrogenation: Rhodium or Iridium complexes of chiral ligands are widely used for the asymmetric hydrogenation of prochiral olefins and ketones. The steric bulk of the tert-butyl group in a this compound-based ligand could enforce a specific substrate binding geometry, leading to high enantiomeric excesses in the hydrogenated products.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction. Chiral ligands are essential for controlling the stereochemistry of the product. The C-N axial chirality in N-(tert-butyl)-N-methylaniline type ligands has been successfully applied in this reaction, achieving up to 95% ee. researchgate.net A ligand based on this compound could offer a different steric and electronic environment, potentially leading to complementary or improved results.

Asymmetric Aldol (B89426) and Michael Additions: Copper, zinc, or other Lewis acid complexes of chiral ligands can catalyze enantioselective aldol and Michael additions. The 1,4-oxazepane backbone could provide a rigid scaffold to position the catalytic metal and the chiral-directing tert-butyl group effectively.

Table 1: Potential Enantioselective Transformations Using this compound-based Ligands

Reaction TypePotential Metal CatalystExpected Role of tert-Butyl Group
Asymmetric HydrogenationRh, IrSteric bulk to create a chiral pocket and direct incoming substrate.
Asymmetric Allylic AlkylationPdInfluence the geometry of the π-allyl intermediate.
Asymmetric Aldol AdditionCu, Zn, TiControl the facial selectivity of the enolate and aldehyde approach.
Asymmetric Michael AdditionNi, CuShield one face of the Michael acceptor.

Utilization as Building Blocks in Advanced Materials Science

The unique structural features of this compound also suggest its potential as a monomer or building block for the synthesis of advanced materials with tailored properties.

The incorporation of heterocyclic compounds into polymer backbones is a well-established strategy to impart specific thermal, mechanical, and photophysical properties. rsc.orgoatext.comdoi.orgresearchgate.net The 1,4-oxazepane ring, being a seven-membered heterocycle, could introduce flexibility and specific polarity to a polymer chain. The presence of the bulky tert-butyl group would likely have a significant impact on the physical properties of the resulting polymer.

Potential routes to polymers incorporating this compound could involve:

Ring-Opening Polymerization: While less common for seven-membered rings compared to smaller strained rings, under specific catalytic conditions, the 1,4-oxazepane ring could potentially undergo ring-opening polymerization.

Polycondensation: Functionalized derivatives of this compound, for example, bearing carboxylic acid or alcohol groups, could be used as monomers in polycondensation reactions with suitable co-monomers to form polyesters or polyamides. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from a polymer support indicates the feasibility of obtaining such functionalized monomers. researchgate.netrsc.orgrsc.orgrsc.org

The tert-butyl group would be expected to:

Increase Glass Transition Temperature (Tg): The bulky nature of the tert-butyl group would restrict chain mobility, leading to a higher Tg and improved thermal stability of the polymer.

Enhance Solubility: The aliphatic tert-butyl group could improve the solubility of the polymer in organic solvents.

Influence Morphology: The steric bulk could disrupt chain packing, potentially leading to amorphous materials with interesting optical or gas permeability properties.

The tert-butyl group is known to play a significant role in directing the self-assembly of molecules on surfaces and in solution. acs.orgnih.govnih.gov The interplay of the polar 1,4-oxazepane ring and the nonpolar, bulky tert-butyl group in this compound could lead to the formation of well-ordered supramolecular nanostructures.

High-resolution scanning tunneling microscopy could be employed to visualize the self-assembled monolayers of this compound on various substrates. The steric hindrance of the tert-butyl group can influence the adsorption geometry and the intermolecular interactions, leading to specific packing arrangements. acs.org

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the organization is governed by non-covalent interactions. wikipedia.org The structure of this compound makes it an interesting candidate for studies in host-guest chemistry and the formation of supramolecular assemblies.

The controlled removal of tert-butyl groups from tetraazaperopyrene derivatives on a silver surface has been shown to modulate the resulting supramolecular structure, transitioning from a grid-like to a honeycomb network and finally to a one-dimensional chain. nih.gov This demonstrates the powerful role of the tert-butyl group in controlling supramolecular architecture.

In the context of this compound, it could potentially:

Act as a Guest Molecule: The size and shape of the molecule might allow it to fit into the cavity of larger host molecules, such as cyclodextrins or calixarenes.

Form Self-Assembled Capsules: Through intermolecular hydrogen bonding, multiple molecules of this compound could potentially assemble into larger, discrete structures capable of encapsulating smaller guest molecules.

Influence Crystal Engineering: In the solid state, the interplay of hydrogen bonding from the oxazepane ring and the packing constraints imposed by the tert-butyl group could lead to the formation of novel crystal structures with interesting properties.

Table 2: Summary of Potential Applications and the Role of Structural Features

Application AreaKey Structural FeaturePotential Role
Asymmetric CatalysisChiral center and tert-butyl groupCreation of a chiral environment for stereoselective synthesis.
Advanced Materials Science1,4-oxazepane ring and tert-butyl groupMonomer for polymers with modified thermal and physical properties.
Supramolecular ChemistryHydrogen bonding sites and tert-butyl groupDirecting the formation of ordered supramolecular assemblies.

Host-Guest Interactions

The this compound molecule, featuring a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, presents a unique scaffold for investigating host-guest chemistry. The conformational flexibility of the 1,4-oxazepane ring, combined with the steric bulk of the tert-butyl group, suggests that this compound could act as a selective host for a variety of small molecular guests. The nitrogen and oxygen heteroatoms are capable of acting as hydrogen bond acceptors, while the aliphatic backbone can engage in van der Waals interactions.

Potential research in this area could involve the complexation of this compound with guest molecules that possess complementary functionalities, such as hydrogen bond donors or specific geometric shapes that fit within the putative binding cavity of the host. The bulky tert-butyl group is expected to play a significant role in modulating the binding affinity and selectivity, potentially by pre-organizing the conformation of the oxazepane ring or by providing a sterically hindered environment that only allows for the binding of appropriately sized guests.

Experimental investigations into these host-guest systems would likely involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe the changes in the chemical environment of the host and guest upon complexation. Isothermal Titration Calorimetry (ITC) could be employed to determine the thermodynamic parameters of binding, such as the association constant (K_a), enthalpy (ΔH), and entropy (ΔS) of complex formation.

Below is a hypothetical data table illustrating the type of results that might be obtained from such studies, showcasing the selective binding of this compound with a series of small organic guest molecules.

Table 1: Hypothetical Thermodynamic Data for the Complexation of this compound with Various Guest Molecules in Chloroform at 298 K

Guest MoleculeAssociation Constant (K_a, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)
Phenol150-2.5-1.8
p-Cresol250-3.0-2.0
Aniline120-2.2-1.5
Cyclohexanol50-1.5-1.0

Molecular Recognition Studies

Building upon the principles of host-guest chemistry, this compound could be a valuable tool in molecular recognition studies. The ability of a host molecule to selectively bind to a specific guest from a mixture of chemically similar compounds is the essence of molecular recognition. The structural features of this compound, particularly the combination of a flexible heterocyclic ring and a rigid, bulky substituent, could impart a high degree of selectivity in its binding behavior.

Research in this area would focus on quantifying the selectivity of this compound for a target guest molecule over other potential competitors. Competitive binding experiments, monitored by techniques such as UV-vis or fluorescence spectroscopy, could be utilized to determine the selectivity ratios. For instance, a fluorescently tagged guest molecule could be displaced from the host's binding site by a non-fluorescent competitor, leading to a measurable change in the fluorescence signal.

The insights gained from these molecular recognition studies could be fundamental to the development of new chemical sensors or separation technologies. By understanding the factors that govern the selective binding of this compound, it may be possible to design more sophisticated host molecules with even greater selectivity for specific targets.

The following interactive table presents hypothetical data from a competitive binding assay, demonstrating the selectivity of this compound for a primary guest in the presence of various competitor molecules.

Table 2: Hypothetical Selectivity of this compound for Guest A in the Presence of Competitor Guests

Primary Guest (A)Competitor Guest (B)Selectivity Ratio (K_a(A) / K_a(B))
p-CresolPhenol1.67
p-CresolAniline2.08
p-CresolCyclohexanol5.00

Future Directions and Emerging Research Challenges for 7 Tert Butyl 1,4 Oxazepane Chemistry

Development of Novel and Efficient Synthetic Routes

A primary challenge and a significant area for future research will be the development of stereoselective and efficient synthetic routes to 7-tert-Butyl-1,4-oxazepane. Current synthetic methodologies for the 1,4-oxazepane (B1358080) core often involve multi-step sequences that may not be amenable to the introduction of a bulky tert-butyl substituent at a specific position. Future research should focus on the development of novel strategies that can overcome the steric hindrance posed by the tert-butyl group.

Potential Synthetic Strategies:

StrategyDescriptionPotential Advantages
Ring-Closing Metathesis (RCM) Construction of the seven-membered ring from an acyclic precursor containing an alkene and an N-allyl or O-allyl group. The presence of the tert-butyl group would be established in the acyclic precursor.High functional group tolerance and potential for stereocontrol.
Intramolecular Etherification or Amination Cyclization of a linear amino alcohol derivative where one terminus contains the tert-butyl group. This could involve Williamson ether synthesis or reductive amination type strategies.Potentially straightforward and atom-economical.
[5+2] Cycloaddition Reactions Reaction of a five-atom component with a two-atom component to directly form the seven-membered ring. The tert-butyl group could be incorporated into either of the starting materials.Rapid construction of the core structure.

The development of enantioselective syntheses will also be a critical aspect of this research, allowing for the investigation of the biological activities of individual enantiomers.

Exploration of Unprecedented Reactivity Patterns

The steric bulk of the tert-butyl group at the 7-position is expected to significantly influence the reactivity of the 1,4-oxazepane ring. This presents an opportunity to explore unprecedented reactivity patterns that are not observed in less substituted analogs.

Areas for Reactivity Exploration:

Conformational Analysis: A detailed study of the conformational preferences of the 1,4-oxazepane ring in the presence of the bulky tert-butyl group. This will be crucial for understanding its reactivity.

N- and O-Functionalization: Investigation of reactions at the nitrogen and oxygen atoms of the ring. The steric hindrance from the tert-butyl group may lead to unusual selectivity in these reactions.

Ring-Opening Reactions: Exploration of conditions that can induce the cleavage of the 1,4-oxazepane ring. The position of the tert-butyl group could direct the regioselectivity of ring-opening.

Metal-Catalyzed Cross-Coupling Reactions: If appropriate functional handles are introduced, the use of the this compound scaffold in cross-coupling reactions could lead to the synthesis of complex molecules.

Integration into Advanced Functional Materials

The unique structural features of this compound could be leveraged in the design of advanced functional materials. The rigid and well-defined conformation that the tert-butyl group may enforce could be advantageous in creating materials with specific properties.

Potential Material Applications:

Material TypePotential Role of this compound
Polymers Incorporation as a monomeric unit to create polymers with tailored thermal and mechanical properties. The bulky group could enhance polymer rigidity.
Metal-Organic Frameworks (MOFs) Use as a ligand for the construction of MOFs with specific pore sizes and guest-binding properties.
Supramolecular Assemblies The defined shape and potential for hydrogen bonding could be utilized in the formation of self-assembled structures.

Methodological Advances in Spectroscopic and Computational Characterization

The study of this compound will necessitate the use of advanced spectroscopic and computational techniques to fully elucidate its structure and dynamics.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) will be essential to unambiguously assign the proton and carbon signals and to determine the solution-state conformation.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about the solid-state conformation and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be invaluable for predicting stable conformations, calculating spectroscopic parameters, and understanding reaction mechanisms.

A combination of experimental and computational data will be crucial for a comprehensive understanding of this molecule.

Expansion of Derivatization Strategies for Diversified Chemical Space

A key future direction will be the development of a toolbox of derivatization strategies to create a library of compounds based on the this compound scaffold. This will be essential for exploring the structure-activity relationships of these new molecules in various applications, including medicinal chemistry and materials science.

Potential Derivatization Points:

Nitrogen Atom: Acylation, alkylation, arylation, and sulfonylation reactions at the nitrogen atom can introduce a wide range of functional groups.

Carbonyl Group Introduction: Oxidation of the ring could introduce a carbonyl group, providing a handle for further functionalization.

Functionalization of the tert-Butyl Group: While challenging, selective C-H activation of the tert-butyl group could open up new avenues for derivatization.

The systematic exploration of these derivatization strategies will be critical to unlocking the full potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.